molecular formula C10H9N3O2 B2870281 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1369510-36-0

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2870281
CAS No.: 1369510-36-0
M. Wt: 203.201
InChI Key: AIKHYANXMBKVAQ-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,3-triazole ring via a methylene bridge. The 1,2,3-triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole ring, such as this one, are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , and as inhibitors of the HIV-1 capsid .

Mode of Action

It’s known that the 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds that affect various biochemical pathways, including those involved in bacterial resistance and HIV-1 capsid function .

Pharmacokinetics

The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation , suggests that the compound may have good metabolic stability, potentially impacting its bioavailability.

Result of Action

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds with various biological activities, including antimicrobial activity against methicillin-resistant staphylococcus aureus and vancomycin-resistant enterococci , and antiviral activity against HIV-1 .

Action Environment

The compound’s resistance to metabolic degradation suggests that it may be stable under various physiological conditions.

Future Directions

Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . The synthesis and biological testing of a number of (1H-1,2,3-triazol-1-yl)acetic acid derivatives made possible their application as inhibitors of the HIV-1 capsid (HIV-1 CA) for the design of antiviral drugs on their basis .

Biochemical Analysis

Biochemical Properties

The 1,2,3-triazole ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a structural fragment that makes it attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Cellular Effects

In vitro cytotoxic evaluation of similar compounds has indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Molecular Mechanism

Similar compounds have shown inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Temporal Effects in Laboratory Settings

Similar compounds have shown that they can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Metabolic Pathways

The 1,2,3-triazole ring is resistant to metabolic degradation .

Transport and Distribution

Similar compounds have shown that they can be transported and distributed within cells and tissues .

Subcellular Localization

Similar compounds have shown that they can be localized in specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high yield and selectivity. The reaction involves the following steps :

  • Preparation of the azide precursor.
  • Reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst.
  • Formation of the 1,2,3-triazole ring.

Industrial Production Methods

For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole under specific conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is unique due to its combination of the triazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKHYANXMBKVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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